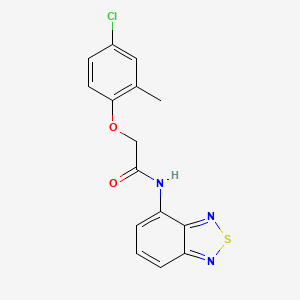![molecular formula C13H9N3O B5502313 4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)
4-pyrido[3,4-b]pyrazin-3-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-pyrido[3,4-b]pyrazin-3-ylphenol-related compounds often involves multicomponent reactions, including one-pot and three-component synthesis methodologies. These methods provide an efficient pathway to construct the pyrido[3,4-b]pyrazine core, as illustrated by the one-pot method using 2-acetylpyrazine and derivatives for the synthesis of related compounds (Adib et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through single-crystal X-ray diffraction, revealing details such as dihedral angles, molecular conformations, and the presence of intermolecular interactions. These structures can exhibit various types of intermolecular secondary interactions, including CH⋯N and CH⋯O hydrogen bonds, leading to the formation of supramolecular structures (Golla et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives can include nucleophilic substitutions and reactions with various nucleophiles, leading to a range of substituted derivatives. These reactions are influenced by the presence of functional groups and the inherent reactivity of the pyrazine and pyridine rings (Baron et al., 2005).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are determined by the compound's molecular framework and intermolecular forces. For example, the solubility can be affected by the presence of dimethoxyphenyl groups and the overall polarity of the molecule. The physical properties are crucial for understanding the material's stability, solubility, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives include their photophysical and electrochemical behaviors. These compounds can exhibit specific UV-Visible and fluorescence spectra, attributed to intramolecular charge transfer and π-π* transitions. The electrochemical properties, studied by cyclic voltammetry, reveal insights into their redox behavior, which is essential for applications in materials science and chemistry (Golla et al., 2020).
科学的研究の応用
Synthesis and Characterization
4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives have been synthesized and characterized in various studies. For instance, Attaby et al. (2007) explored the synthesis and antiviral activities of pyridopyrazolotriazines, which involve the use of a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative as a precursor. This compound underwent various chemical transformations, leading to the synthesis of new heterocyclic compounds with potential antiviral activities, showcasing the chemical versatility of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Applications in Solar Cells
In the field of materials science, 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives have been utilized in the development of low-bandgap copolymers for bulk heterojunction solar cells. Yuan et al. (2010) prepared a series of low-bandgap copolymers by conjugating electron-accepting pyrido[3,4-b]pyrazine moieties with electron-rich units. These polymers exhibited excellent thermal stability and energy offsets, making them suitable for efficient charge transfer and dissociation in solar cells (Yuan, Chiu, Fan Chiang, & Wei, 2010).
Electrochromic Materials
Another application of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives is in the development of electrochromic materials. Zhao et al. (2014) synthesized novel donor-acceptor polymeric electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as the acceptor unit. These polymers exhibited significant changes in transmittance in the near-IR region, indicating their potential application in NIR electrochromic devices (Zhao, Wei, Wei, Zhao, & Wang, 2014).
特性
IUPAC Name |
4-pyrido[3,4-b]pyrazin-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-10-3-1-9(2-4-10)12-8-15-11-5-6-14-7-13(11)16-12/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXDKGCZXURTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=CN=CC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridino[4,3-e]pyrazin-3-ylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)
![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)



![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)
![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)
![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)